molecular formula C20H25NO4S B2651873 N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide CAS No. 1421476-48-3

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide

Cat. No.: B2651873
CAS No.: 1421476-48-3
M. Wt: 375.48
InChI Key: NZWMPGZNFVIBTQ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyclopropyl group, a hydroxy group, a phenylethyl group, and a sulfonamide moiety

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of stereotriads and functionalized cyclopropanes.

    Biology: The compound’s structural features make it a potential candidate for studying enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under specific conditions.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using oxidizing agents such as osmium tetroxide or potassium permanganate.

    Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using an alkyl halide in the presence of a Lewis acid catalyst.

    Formation of the Sulfonamide Moiety: The sulfonamide group can be formed by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the sulfonamide group yields an amine.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form hydrogen bonds with target proteins, while the cyclopropyl and phenylethyl groups contribute to its binding affinity and specificity. The hydroxy group can participate in hydrogen bonding and other interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)pivalamide: This compound shares similar structural features but differs in the presence of a pivalamide group instead of a sulfonamide group.

    N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methyl-3-nitrobenzamide: This compound has a pyrazole ring and a nitrobenzamide group, making it structurally distinct but functionally similar in some applications.

Uniqueness

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzene-1-sulfonamide is unique due to its combination of a cyclopropyl group, a hydroxy group, a phenylethyl group, and a sulfonamide moiety

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-14-11-18(25-3)19(12-15(14)2)26(23,24)21-13-20(22,17-9-10-17)16-7-5-4-6-8-16/h4-8,11-12,17,21-22H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWMPGZNFVIBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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